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Introduction:

The FlAsH-EDT2 (Fluorescein Arsenical Hairpin binder-Ethanedithiol) system is a powerful tool

for site-specific labeling of proteins within living cells. This technology relies on the high-affinity

binding of the biarsenical probe FlAsH-EDT2 to a small, genetically encoded tetracysteine tag

(TC-tag) engineered into the protein of interest[1][2][3]. The TC-tag motif, optimally CCPGCC,

is a sequence of six amino acids that is rarely found in endogenous proteins, allowing for

specific labeling[1][4][5]. FlAsH-EDT2 is membrane-permeable and non-fluorescent until it

binds to the TC-tag, at which point it becomes highly fluorescent, emitting a green signal[1][2]

[6]. This property minimizes background fluorescence from unbound dye[2][4]. This protocol

provides a detailed methodology for labeling cytosolic proteins containing a TC-tag with FlAsH-
EDT2.

Data Presentation
A summary of key quantitative parameters for FlAsH-EDT2 labeling is presented below. These

values are starting points and may require optimization for specific cell lines and proteins of

interest.
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Parameter
Recommended
Value/Range

Notes Source

Optimal TC-Tag Motif CCPGCC

Provides higher

affinity and

fluorescence

compared to the

original CCXXCC

motif.

[1][4]

FlAsH-EDT2

Concentration
1.25 µM - 10 µM

Start with 2.5 µM for

transfected cells and

1.25 µM for lentivirally

transduced cells.

Optimization may be

required.

[6]

Labeling Time 30 - 60 minutes

Fluorescence is

typically detectable

after 15 minutes and

increases for up to 90

minutes.

[4][6]

Labeling Temperature
Room Temperature or

37°C

Room temperature is

often sufficient.
[2][7]

Wash Buffer (EDT) 12.5 µM EDT
Used to reduce non-

specific binding.
[4]

Wash Buffer (BAL) 250 µM BAL

An alternative to EDT

with less odor, but

may displace some

specifically bound

FlAsH.

[4][6]

Excitation Wavelength ~508 nm

Optimal wavelength

for exciting the FlAsH-

TC complex.

[1]

Emission Wavelength ~528 nm Peak emission of the

fluorescent FlAsH-TC

[1]
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complex.

Signal-to-Noise Ratio
15- to 20-fold over

background

Achievable after

appropriate washing

steps.

[4]

Experimental Protocols
This protocol outlines the steps for labeling TC-tagged cytosolic proteins in live mammalian

cells.

Materials:

Cells expressing the TC-tagged cytosolic protein of interest

FlAsH-EDT2 stock solution (e.g., 1 mM in DMSO)

1,2-ethanedithiol (EDT) or British Anti-Lewisite (BAL)

Opti-MEM® Reduced-Serum Medium or Hank's Balanced Salt Solution (HBSS)

Phosphate-Buffered Saline (PBS)

Fluorescence microscope with appropriate filter sets (e.g., FITC)

Protocol:

Cell Preparation:

Plate cells expressing the TC-tagged protein on a suitable imaging dish or plate.

Allow cells to reach 60-90% confluency for optimal results[6].

On the day of the experiment, remove the culture medium.

Washing:

Gently wash the cells twice with pre-warmed HBSS or PBS to remove any residual serum

proteins that can non-specifically bind to FlAsH-EDT2[2].
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Labeling Solution Preparation:

Prepare the labeling solution in serum-free medium (e.g., Opti-MEM® or HBSS)[6].

Dilute the FlAsH-EDT2 stock solution to the desired final concentration (e.g., 2.5 µM).

Important: To minimize non-specific binding, it is recommended to add EDT to the labeling

solution. The ratio of EDT to FlAsH-EDT2 can be optimized, with a starting point of 10 µM

EDT for 1 µM FlAsH-EDT2[2].

Labeling:

Add the labeling solution to the cells.

Incubate for 30-60 minutes at room temperature or 37°C, protected from light[6]. The

optimal time may vary depending on the protein and cell type and should be determined

empirically[6].

Washing to Remove Unbound Dye:

After incubation, remove the labeling solution.

Wash the cells twice with a wash buffer containing a dithiol compound to remove non-

specifically bound FlAsH-EDT2. This step is critical for achieving a good signal-to-noise

ratio[4][6].

EDT Wash: Wash with HBSS containing 12.5 µM EDT for 10 minutes[4]. Repeat this

wash step once.

BAL Wash: Alternatively, wash with a buffer containing 250 µM BAL[6]. Note that high

concentrations of BAL may dissociate some specifically bound FlAsH[4].

Finally, wash the cells twice with HBSS or PBS to remove the dithiol-containing wash

buffer.

Imaging:

Add fresh imaging medium (e.g., HBSS or phenol red-free medium) to the cells.
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Visualize the labeled proteins using a fluorescence microscope with a standard FITC filter

set[6]. Excite the sample at ~508 nm and collect the emission at ~528 nm[1].

The fluorescent signal from labeled proteins can be stable for up to 48 hours, depending

on protein stability[6].

Visualizations
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Caption: Experimental workflow for labeling cytosolic proteins with FlAsH-EDT2.

Mechanism of FlAsH-EDT2 Labeling:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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